

Lincomycin-d3: A Technical Guide to Isotopic Enrichment and Purity

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Compound of Interest

Compound Name: *Lincomycin-d3*

Cat. No.: *B15558634*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of **Lincomycin-d3**. **Lincomycin-d3** is a deuterium-labeled version of Lincomycin, an antibiotic produced by *Streptomyces lincolnensis*.^{[1][2]} It serves as a critical internal standard for the quantitative analysis of Lincomycin in biological matrices and pharmaceutical formulations, primarily utilizing mass spectrometry-based methods.^[2] The incorporation of stable isotopes like deuterium offers a robust method for traceability and quantification in complex samples.^{[3][4]} This guide details the analytical methodologies used to characterize **Lincomycin-d3**, ensuring its suitability for these demanding applications.

Quantitative Analysis of Lincomycin-d3

The quality of **Lincomycin-d3** is defined by its chemical purity and its isotopic enrichment. These parameters are determined using a combination of chromatographic and spectroscopic techniques. The following tables summarize the key quantitative specifications and analytical results for a typical batch of **Lincomycin-d3**.

Table 1: Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	C ₁₈ H ₃₁ D ₃ N ₂ O ₆ S	[5]
Molecular Weight	409.56 g/mol	[5]
Appearance	White to Off-White Solid	[5]
Solubility	Chloroform (Slightly), Methanol (Slightly)	[5]

Table 2: Purity and Isotopic Enrichment Data

Analytical Test	Specification	Result
Chemical Purity		
HPLC Purity (ELSD)	>95%	98.48%
Elemental Analysis	Conforms to Structure	%C: 51.39, %H: 8.00, %N: 6.36
Isotopic Enrichment		
Isotopic Purity	>95%	>99.9%
Mass Distribution	d ₀ = 0.00%, d ₁ = 0.00%, d ₂ = 0.00%, d ₃ = 100.00%	[5]
Structural Confirmation		
¹ H-NMR	Conforms to Structure	Conforms
Mass Spectrometry (MS)	Conforms to Structure	Conforms

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of **Lincomycin-d3**. The following protocols are based on established analytical techniques for Lincomycin and general procedures for isotopically labeled compounds.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of **Lincomycin-d3** and to separate it from any unlabeled Lincomycin or other impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).
- Column: RP-C18 (250 mm x 4.6 mm, 5 μ m).[\[6\]](#)[\[7\]](#)
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (pH 6.0).
[\[6\]](#)[\[7\]](#) For example, a mixture of a solution of phosphoric acid and hexanesulfonic acid sodium salt (pH adjusted to 6.0 with ammonium hydroxide) and acetonitrile.[\[6\]](#)
- Flow Rate: 1.0 mL/min.[\[6\]](#)[\[7\]](#)
- Detection: UV at 210 nm or 220 nm.[\[6\]](#)[\[7\]](#)
- Procedure:
 - Prepare a standard solution of **Lincomycin-d3** in the mobile phase at a known concentration (e.g., 1.2 mg/mL).[\[7\]](#)
 - Prepare the sample solution of the **Lincomycin-d3** batch to be tested at a similar concentration.
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject the standard and sample solutions.
 - The purity is calculated by comparing the peak area of **Lincomycin-d3** to the total area of all peaks in the chromatogram. The limit of Lincomycin B, a common impurity, should also be assessed and is typically required to be not more than 5.0% of the total area of Lincomycin and Lincomycin B peaks.[\[7\]](#)

Mass Spectrometry (MS) for Isotopic Enrichment

High-resolution mass spectrometry (HR-MS) is the primary technique for determining the isotopic enrichment of **Lincomycin-d3**.

- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatograph (LC-MS).
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Procedure:
 - Prepare a dilute solution of **Lincomycin-d3** in a suitable solvent (e.g., methanol/water).
 - Infuse the solution directly into the mass spectrometer or inject it through an LC system.
 - Acquire the full scan mass spectrum in the region of the molecular ion $[M+H]^+$.
 - Determine the mass-to-charge ratio (m/z) for the unlabeled Lincomycin (d_0) and the deuterated Lincomycin (d_3).
 - The isotopic enrichment is calculated by comparing the intensity of the d_3 isotopic peak to the sum of the intensities of all isotopic peaks (d_0 , d_1 , d_2 , d_3 , etc.), after correcting for the natural isotopic abundance of carbon-13 and other elements.^[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

^1H -NMR and ^2H -NMR are used to confirm the structure of **Lincomycin-d3** and to determine the position and extent of deuteration.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve an accurately weighed amount of **Lincomycin-d3** in a suitable deuterated solvent (e.g., D_2O or CD_3OD).
- Procedure for ^1H -NMR:
 - Acquire a standard one-dimensional ^1H -NMR spectrum.

- The absence or significant reduction of the signal corresponding to the protons that have been replaced by deuterium confirms the location of the deuterium label.
- The overall spectrum should be consistent with the structure of Lincomycin.[9][10]
- Procedure for determining isotopic abundance by ^1H -NMR and ^2H -NMR:
 - A quantitative NMR approach can be employed.[11]
 - By combining data from both ^1H and ^2H NMR spectra, a more accurate determination of the isotopic abundance can be achieved.[11]

Synthesis and Potential Impurities

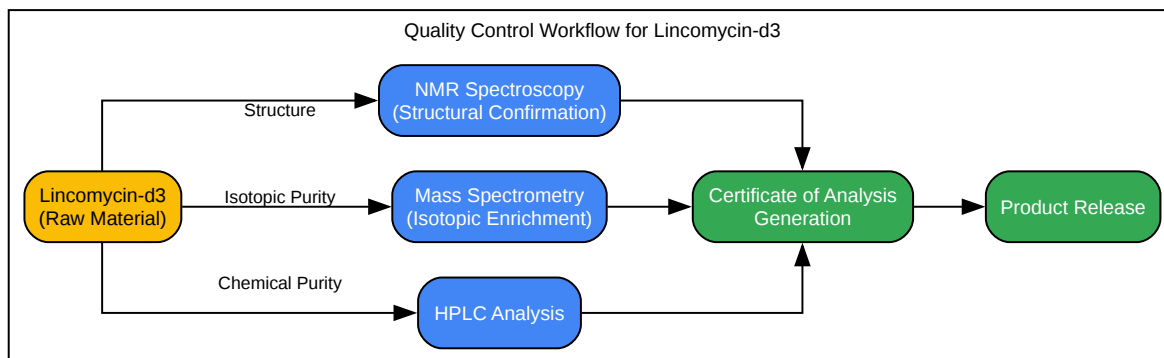
The synthesis of deuterated compounds like **Lincomycin-d3** typically involves the use of deuterated reagents or solvents in the final synthetic steps to introduce the deuterium atoms at specific positions.[4] Common methods include direct exchange of protons with deuterium, the use of deuterated reagents like deuterated methyl iodide, or metal-catalyzed hydrogenation with deuterium gas.[12]

Potential impurities in **Lincomycin-d3** can include:

- Unlabeled Lincomycin (d_0): The starting material or incompletely deuterated product.
- Partially Deuterated Lincomycin (d_1 , d_2): Intermediates in the deuteration process.
- Lincomycin B: A common process-related impurity in Lincomycin synthesis.
- Other Synthesis-Related Impurities: By-products from the chemical synthesis steps.

Visualizing the Analytical Workflow

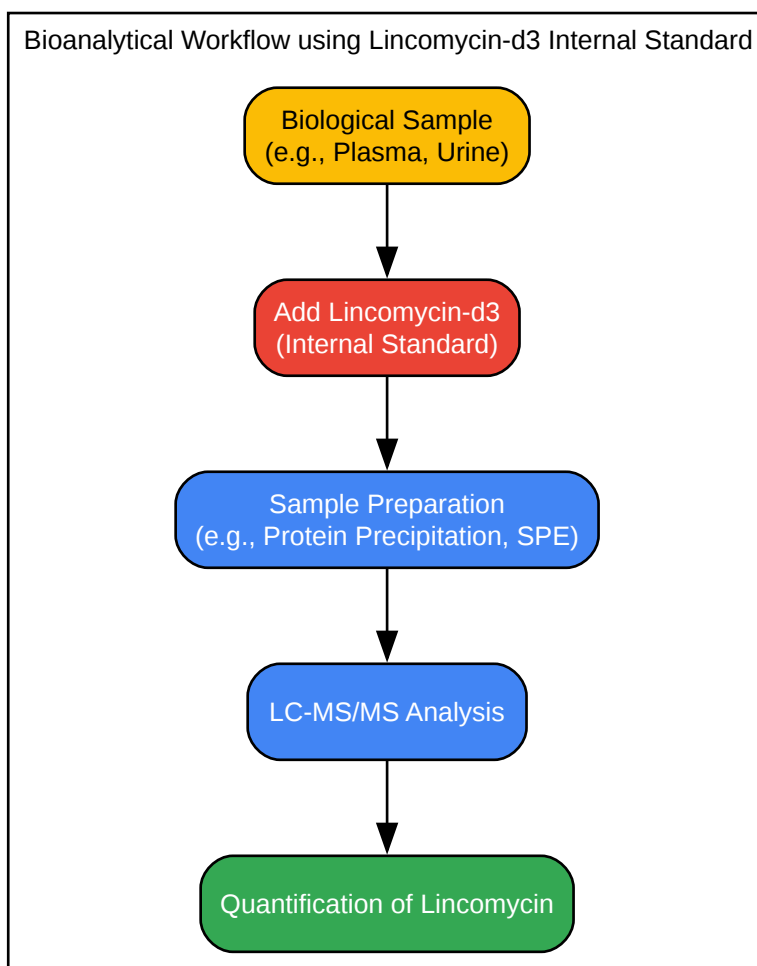
The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical process for ensuring the quality of **Lincomycin-d3**.



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Caption: Quality control workflow for **Lincomycin-d3** analysis.

The following diagram illustrates a typical workflow for using **Lincomycin-d3** as an internal standard in a bioanalytical method.



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Caption: Bioanalytical workflow using **Lincomycin-d3**.


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